2-hydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2,2-bis(3-methylphenyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:
Starting Materials: 2-hydroxy-3-methoxybenzaldehyde and 2,2-bis(3-methylphenyl)acetohydrazide.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Purification: The product is typically purified by recrystallization from ethanol.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the reaction using similar conditions but with optimized parameters for yield and purity. This might include continuous flow reactors and automated purification systems to handle larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive hydrazide group.
Industry: Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide exerts its effects is often related to its ability to interact with biological macromolecules. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Molecular targets may include enzymes and receptors involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide
- 2-hydroxy-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural variation can lead to different biological activities and chemical behaviors, making it a compound of interest for further research.
Properties
Molecular Formula |
C24H24N2O4 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,2-bis(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H24N2O4/c1-16-7-4-10-19(13-16)24(29,20-11-5-8-17(2)14-20)23(28)26-25-15-18-9-6-12-21(30-3)22(18)27/h4-15,27,29H,1-3H3,(H,26,28)/b25-15+ |
InChI Key |
FFLIAOVHHUOSJF-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)N/N=C/C3=C(C(=CC=C3)OC)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN=CC3=C(C(=CC=C3)OC)O)O |
Origin of Product |
United States |
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